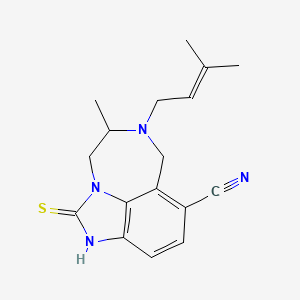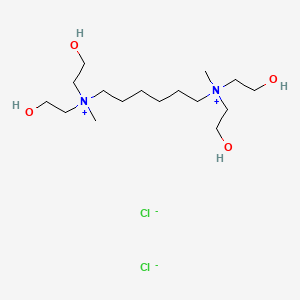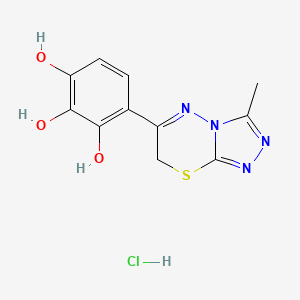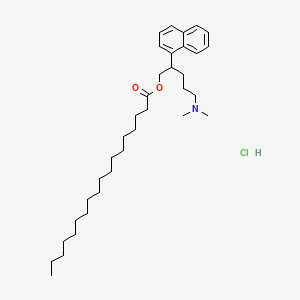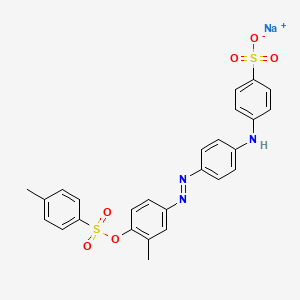
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulphonate, azo, and anilino groups, which contribute to its diverse reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce the sulphonate group.
Introduction of the p-Tolylsulphonyl Group: The final step involves the reaction with p-toluenesulfonyl chloride to introduce the p-tolylsulphonyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Nitrated and halogenated aromatic compounds.
科学的研究の応用
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonate group enhances the solubility and stability of the compound, facilitating its use in aqueous environments. The p-tolylsulphonyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Sodium 4-(4-((2-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-3-nitrobenzenesulphonate
- Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-3,5-dichlorobenzenesulphonate
Uniqueness
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-tolylsulphonyl group, in particular, differentiates it from other similar compounds, providing unique properties that are exploited in various applications.
特性
CAS番号 |
82457-23-6 |
|---|---|
分子式 |
C26H22N3NaO6S2 |
分子量 |
559.6 g/mol |
IUPAC名 |
sodium;4-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C26H23N3O6S2.Na/c1-18-3-12-25(13-4-18)37(33,34)35-26-16-11-23(17-19(26)2)29-28-22-7-5-20(6-8-22)27-21-9-14-24(15-10-21)36(30,31)32;/h3-17,27H,1-2H3,(H,30,31,32);/q;+1/p-1 |
InChIキー |
QPHLPODATIAFML-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


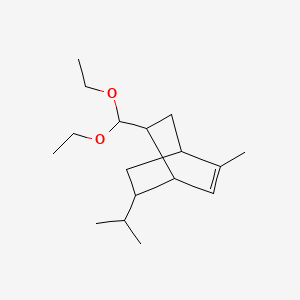
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
